tert-Butyl 4,4-diethoxybutylcarbamate

Description

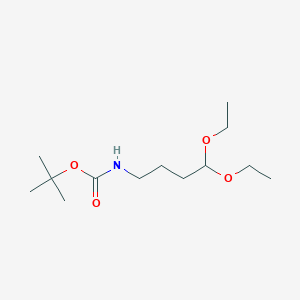

tert-Butyl 4,4-diethoxybutylcarbamate: is a chemical compound with the molecular formula C13H27NO4 . It is a derivative of carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group and the hydrogen of the amino group is replaced by a 4,4-diethoxybutyl group.

Properties

IUPAC Name |

tert-butyl N-(4,4-diethoxybutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO4/c1-6-16-11(17-7-2)9-8-10-14-12(15)18-13(3,4)5/h11H,6-10H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAHNXAFHCYWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCNC(=O)OC(C)(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-diethoxybutylcarbamate typically involves the reaction of tert-butyl carbamate with 4,4-diethoxybutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,4-diethoxybutylcarbamate undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids or bases, it can hydrolyze to form carbamic acid derivatives.

Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group or the 4,4-diethoxybutyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products:

Hydrolysis Products: Carbamic acid derivatives.

Substitution Products: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4,4-diethoxybutylcarbamate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of various amino acid derivatives and as a protecting group for amines in peptide synthesis.

Organic Synthesis:

Biochemistry: It is used in the synthesis of biotin intermediates and other biologically active compounds.

Polymer Chemistry: It is used in the synthesis of nucleating agents for polypropylene.

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-diethoxybutylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be removed, revealing the free amine for further reactions.

Comparison with Similar Compounds

- Tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate

- Tert-butyl (4-ethynylphenyl)carbamate

- Tert-butyl (4-bromobutyl)carbamate

Uniqueness: tert-Butyl 4,4-diethoxybutylcarbamate is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful as a protecting group in organic synthesis and as a reagent in the preparation of complex molecules.

Biological Activity

Introduction

Tert-Butyl 4,4-diethoxybutylcarbamate (CAS No. 75178-87-9) is a carbamate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, metabolic stability, and potential applications in therapeutic contexts.

- Molecular Formula : C₉H₁₉N₁O₃

- Molecular Weight : 189.25 g/mol

- Structure : The compound features a tert-butyl group and two ethoxy groups attached to a butyl chain, which is characteristic of carbamate compounds.

Anti-inflammatory Activity

Research indicates that tert-butyl derivatives, including those structurally related to this compound, exhibit significant anti-inflammatory properties. For instance, studies on similar compounds have shown that they can inhibit the expression of inflammatory mediators such as cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNFα) in cellular models stimulated by lipopolysaccharides (LPS) .

Case Study: Inhibition of Cox-2 Expression

In a study involving RAW264.7 cells, the combination of certain antioxidants demonstrated enhanced inhibitory effects on Cox-2 gene expression when stimulated with LPS. Although specific data on this compound is limited, the mechanisms observed in related compounds suggest a potential for similar activity .

Metabolic Stability

The metabolic stability of tert-butyl compounds is crucial for their efficacy and safety. Studies have shown that modifications to the tert-butyl group can significantly influence the metabolic pathways and stability of these compounds. For example, replacing hydrogen atoms in the tert-butyl group with fluorine atoms has been shown to enhance metabolic stability in vitro .

Table 1: Metabolic Stability Comparison

| Compound | Metabolic Pathway | Stability Increase |

|---|---|---|

| This compound | CYP450 Isoforms | To be determined |

| Modified Tert-butyl | Increased s-character | Significant |

Toxicological Profile

While many tert-butyl derivatives exhibit beneficial biological activities, it is essential to consider their toxicological profiles. Some studies have indicated that certain phenolic antioxidants related to tert-butyl structures can exhibit cytotoxic effects at high concentrations or under specific conditions . Therefore, understanding the balance between therapeutic benefits and potential toxicity is critical.

Summary of Key Studies

- Anti-inflammatory Mechanisms : Research has demonstrated that certain tert-butyl derivatives can effectively reduce inflammation by inhibiting key inflammatory pathways.

- Metabolic Studies : Investigations into the metabolism of related compounds suggest that structural modifications can enhance or reduce metabolic stability.

- Toxicity Assessments : Evaluations of cytotoxicity indicate that while these compounds can be beneficial, their safety profiles must be carefully assessed.

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Future studies should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- In vivo studies to validate anti-inflammatory effects observed in vitro.

- Comprehensive toxicity assessments to establish safe dosage levels for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.